IDO1 Enzyme Inhibition Potency: Meta-Iodo (3-I) vs. Unsubstituted Lead and Positional Isomers
In a single, internally controlled study of over 40 O-alkylhydroxylamine derivatives, the target compound (3-I, Compound 11) inhibited recombinant human IDO1 with an IC₅₀ of 0.34 ± 0.12 μM, representing a 2.4-fold potency gain over the unsubstituted lead O-benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) [1]. Among mono-iodinated positional isomers, the 3-I derivative is 1.7-fold less potent than the 4-I (para) isomer (IC₅₀ = 0.22 ± 0.066 μM) but 1.7-fold more potent than the 2-I (ortho) isomer (IC₅₀ = 0.57 μM) [1]. Compared to the 3-Br (meta-bromo) analog (IC₅₀ = 0.32 ± 0.042 μM), the 3-I compound is essentially equipotent, indicating that iodine at the meta position does not confer incremental benefit over bromine at this site [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.34 ± 0.12 μM |
| Comparator Or Baseline | Lead (O-benzylhydroxylamine): 0.81 ± 0.081 μM; 4-I isomer (Compound 8): 0.22 ± 0.066 μM; 2-I isomer (Compound 13): 0.57 μM; 3-Br analog (Compound 10): 0.32 ± 0.042 μM |
| Quantified Difference | 2.4-fold more potent than lead; 1.5-fold less potent than 4-I isomer; 1.7-fold more potent than 2-I isomer; equipotent with 3-Br analog |
| Conditions | Recombinant human IDO1 enzymatic assay; single-point inhibition curves with repeat testing (≥2×) for most potent compounds; data reported as mean ± SD [1] |
Why This Matters
The quantitative potency ranking across positional isomers enables rational selection of the 3-I compound when steric or electronic constraints at the active site favor meta-substituted inhibitors, or when synthetic accessibility of the meta-iodo derivative offers procurement advantages over the para-iodo isomer.
- [1] Malachowski, W. P.; Winters, M.; DuHadaway, J. B.; Lewis-Ballester, A.; Badir, S.; Wai, J.; Rahman, M.; Sheikh, E.; LaLonde, J. M.; Yeh, S.-R.; Prendergast, G. C.; Muller, A. J. O-Alkylhydroxylamines as Rationally-Designed Mechanism-Based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Eur. J. Med. Chem. 2016, 108, 564–576. View Source
